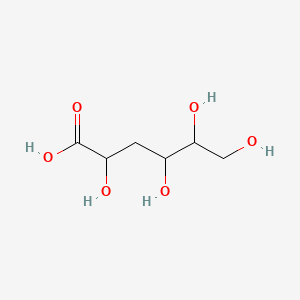
3-Deoxy-D-gluconic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Deoxy-D-gluconic acid: is a derivative of D-gluconic acid, characterized by the absence of a hydroxyl group at the third carbon position. This compound is a significant intermediate in various metabolic pathways, including the pentose phosphate pathway and the degradation of polygalacturonates in certain bacterial species . Its unique structure and properties make it a valuable subject of study in biochemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 3-Deoxy-D-gluconic acid can be synthesized through enzymatic methods. One such method involves the use of gluconate dehydratase from the hyperthermophilic crenarchaeon Thermoproteus tenax. This enzyme catalyzes the conversion of D-gluconate to 2-keto-3-deoxy-D-gluconate, which can then be further processed to obtain this compound . The reaction conditions typically involve mild temperatures and physiological pH, making the process environmentally friendly and sustainable.
Industrial Production Methods: Industrial production of this compound often leverages biocatalytic processes due to their efficiency and specificity. The use of recombinant Escherichia coli to overproduce gluconate dehydratase allows for the scalable production of this compound. The enzyme’s thermostability facilitates rapid purification through precipitation steps, followed by ultrafiltration to separate the final product .
化学反応の分析
Types of Reactions: 3-Deoxy-D-gluconic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-keto-3-deoxy-D-gluconate.
Reduction: Reduction reactions can convert it back to D-gluconate.
Substitution: Substitution reactions can introduce different functional groups at the third carbon position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the desired substituent but often involve mild temperatures and neutral pH.
Major Products:
Oxidation: 2-keto-3-deoxy-D-gluconate.
Reduction: D-gluconate.
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
3-Deoxy-D-gluconic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is involved in metabolic pathways and can be used to study bacterial metabolism.
Industry: Used in the production of biodegradable polymers and other environmentally friendly materials
作用機序
The mechanism of action of 3-Deoxy-D-gluconic acid involves its participation in metabolic pathways. It acts as an intermediate in the pentose phosphate pathway, where it is converted to 6-phospho-2-dehydro-3-deoxy-D-gluconate by the enzyme 2-dehydro-3-deoxygluconokinase. This conversion is crucial for the generation of NADPH and pentoses, which are essential for various biosynthetic processes .
類似化合物との比較
- 2-Keto-3-deoxy-D-gluconate
- D-gluconate
- 2-dehydro-3-deoxy-D-gluconic acid
Comparison: 3-Deoxy-D-gluconic acid is unique due to the absence of a hydroxyl group at the third carbon position, which significantly alters its chemical reactivity and metabolic role. Compared to 2-Keto-3-deoxy-D-gluconate, it is less oxidized and has different reactivity patterns. D-gluconate, on the other hand, retains all hydroxyl groups, making it more hydrophilic and less reactive in certain pathways .
特性
CAS番号 |
87420-95-9 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
180.16 g/mol |
IUPAC名 |
2,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12) |
InChIキー |
YGMNHEPVTNXLLS-UHFFFAOYSA-N |
正規SMILES |
C(C(C(CO)O)O)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


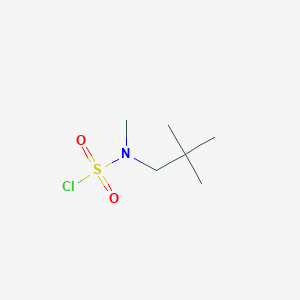
![2-(4-amino-3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B12094779.png)
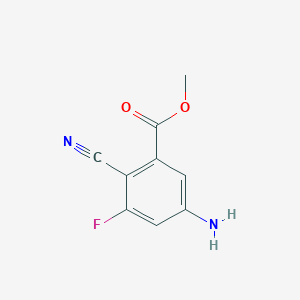
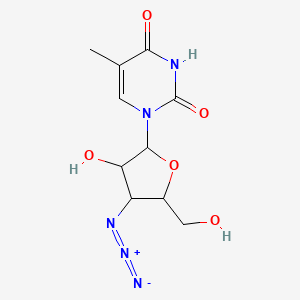
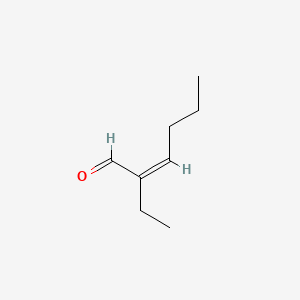
![[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12094809.png)
![{2-[(4-Methylpentan-2-yl)amino]phenyl}methanol](/img/structure/B12094817.png)


![4-Chloro-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12094827.png)




